糖精-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

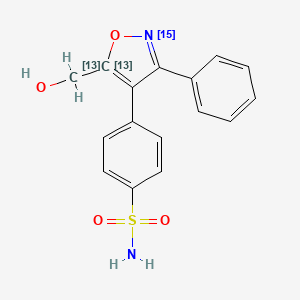

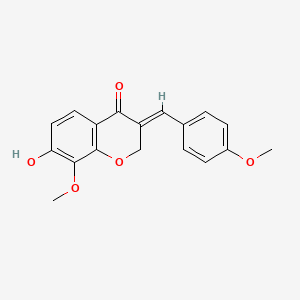

Saccharin-d4 is the deuterium labeled Saccharin . Saccharin is an orally active, non-caloric artificial sweetener (NAS). It has bacteriostatic and microbiome-modulating properties .

Synthesis Analysis

Saccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . The synthesis of saccharin and its derivatives represents a greener and superior catalytic approach for reactions .Molecular Structure Analysis

Saccharin-d4 holds widespread significance as a model compound, enabling investigations into the structure and behavior of organic molecules .Chemical Reactions Analysis

The application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical And Chemical Properties Analysis

Saccharin is the oldest artificial sweetener; it was discovered in 1879 by Ira Remsen and Constantin Fahlberg of Johns Hopkins University . It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive .科学研究应用

Catalyst in Organic Transformations

Saccharin and its derivatives have been demonstrated to act as catalysts for a wide variety of organic transformations . This application represents a greener and superior catalytic approach for reactions .

Artificial Sweetener

Saccharin is an artificial sweetener with no food energy . It is about 400 times as sweet as sucrose . It exists as acid saccharin, sodium saccharin, and calcium saccharin .

Food Industry

Saccharin is frequently used in the food industry due to its high sweetness intensity and stability . It can be used in cooking, baking, and canning due to its stability .

Pharmaceutical Formulations

Saccharin is often used in pharmaceutical formulations . Its high solubility in water and ease of production make it a popular choice .

Tobacco Products

Saccharin is also used in tobacco products . Its sweetness can enhance the flavor of tobacco .

Antidote for Metal Poisoning

The chemistry of saccharin is interesting because of its possible use as an antidote for metal poisoning .

作用机制

Target of Action

Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .

Mode of Action

Saccharin-d4 interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .

Biochemical Pathways

The activation of STRs by saccharin-d4 affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . Saccharin-d4 also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .

Pharmacokinetics

Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .

Result of Action

The molecular and cellular effects of Saccharin-d4’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .

Action Environment

The action, efficacy, and stability of Saccharin-d4 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .

未来方向

Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate .

属性

IUPAC Name |

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676138 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saccharin-d4 | |

CAS RN |

1189466-17-8 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)